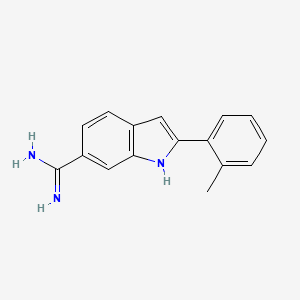![molecular formula C13H16IO6P B10758642 (2S)-2-{[Hydroxy(4-iodobenzyl)phosphoryl]methyl}pentanedioic acid](/img/structure/B10758642.png)
(2S)-2-{[Hydroxy(4-iodobenzyl)phosphoryl]methyl}pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[HYDROXY(4-IODOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID: is a small molecule belonging to the class of organic compounds known as iodobenzenes. These are aromatic compounds containing one or more iodine atoms attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[HYDROXY(4-IODOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID typically involves the reaction of 4-iodobenzyl alcohol with a phosphorylating agent, followed by the addition of a pentanedioic acid derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of automated reactors and continuous flow systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[HYDROXY(4-IODOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as fluorine, chlorine, or bromine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as fluorobenzyl, chlorobenzyl, and bromobenzyl derivatives .
Scientific Research Applications
(2S)-2-{[HYDROXY(4-IODOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce iodobenzyl and phosphoryl groups into target molecules.
Biology: Studied for its potential as an inhibitor of enzymes such as glutamate carboxypeptidase II, which is involved in neurological disorders.
Medicine: Investigated for its potential therapeutic effects in treating conditions like prostate cancer and neurodegenerative diseases.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-{[HYDROXY(4-IODOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID involves its interaction with molecular targets such as glutamate carboxypeptidase II. This enzyme is involved in the hydrolysis of N-acetylaspartylglutamate to produce glutamate, a neurotransmitter. By inhibiting this enzyme, the compound can modulate glutamate levels in the brain, potentially providing therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[HYDROXY(4-FLUOROBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID
- (2S)-2-{[HYDROXY(4-CHLOROBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID
- (2S)-2-{[HYDROXY(4-BROMOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID
Uniqueness
The uniqueness of (2S)-2-{[HYDROXY(4-IODOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID lies in its iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity compared to its fluorine, chlorine, and bromine counterparts. These properties make it particularly useful in specific chemical reactions and biological applications .
Properties
Molecular Formula |
C13H16IO6P |
|---|---|
Molecular Weight |
426.14 g/mol |
IUPAC Name |
(2S)-2-[[hydroxy-[(4-iodophenyl)methyl]phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C13H16IO6P/c14-11-4-1-9(2-5-11)7-21(19,20)8-10(13(17)18)3-6-12(15)16/h1-2,4-5,10H,3,6-8H2,(H,15,16)(H,17,18)(H,19,20)/t10-/m1/s1 |
InChI Key |
PPTCQJLGUKWAEP-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CP(=O)(C[C@@H](CCC(=O)O)C(=O)O)O)I |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(CC(CCC(=O)O)C(=O)O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-5-{[(1E)-2-phenylethylidene]amino}-L-tyrosine](/img/structure/B10758562.png)
![N-{2-[(4'-Cyano-1,1'-biphenyl-4-YL)oxy]ethyl}-N'-hydroxy-N-methylurea](/img/structure/B10758566.png)
![N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10758573.png)
![3-[3-(3-methyl-6-{[(1S)-1-phenylethyl]amino}-1H-pyrazolo[4,3-c]pyridin-1-yl)phenyl]propanamide](/img/structure/B10758585.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide](/img/structure/B10758595.png)
![2-Chloro-5-(3-chloro-phenyl)-6-[(4-cyano-phenyl)-(3-methyl-3H-imidazol-4-YL)-methoxymethyl]-nicotinonitrile](/img/structure/B10758597.png)
![4-(6-Hydroxy-benzo[D]isoxazol-3-YL)benzene-1,3-diol](/img/structure/B10758607.png)
![N-(Trans-4-{(1s,2s)-2-Amino-3-[(3s)-3-Fluoropyrrolidin-1-Yl]-1-Methyl-3-Oxopropyl}cyclohexyl)-N-Methylacetamide](/img/structure/B10758618.png)

![N-Ethyl-4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methylpyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide](/img/structure/B10758626.png)

![(2s)-2-[3-(Aminomethyl)phenyl]-3-[(R)-Hydroxy{(1r)-2-Methyl-1-[(Phenylsulfonyl)amino]propyl}phosphoryl]propanoic Acid](/img/structure/B10758656.png)

![(2s)-3-(1-{[2-(2-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-Yl]methyl}-1h-Indol-5-Yl)-2-Ethoxypropanoic Acid](/img/structure/B10758668.png)
